Nitrilotriacetamide

Übersicht

Beschreibung

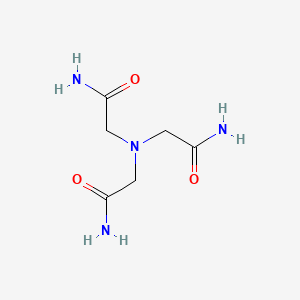

Nitrilotriacetamide is a derivative of acetic acid . It is a complexing (sequestering) agent that forms stable complexes with Zn2+ . It is commercially available as the free acid and as the sodium salt . It is produced from ammonia, formaldehyde, and sodium cyanide or hydrogen cyanide .

Synthesis Analysis

Nitrilotriacetic acid, which is closely related to Nitrilotriacetamide, is produced from ammonia, formaldehyde, and sodium cyanide or hydrogen cyanide . It is commercially available as the free acid and as the sodium salt . NTA is also cogenerated as an impurity in the synthesis of EDTA, arising from reactions of the ammonia coproduct .Molecular Structure Analysis

The molecular formula of Nitrilotriacetamide is C6H12N4O3 . It has an average mass of 188.184 Da and a Monoisotopic mass of 188.090942 Da .Chemical Reactions Analysis

Relativistic density functional calculations were applied to study the separation behaviors of the Am (III) ion from the Eu (III) ion by diglycolamide (DGA) and nitrilotriacetamide (NTA) ligands . The complexation reaction was modeled on the basis of previous experimental studies .Physical And Chemical Properties Analysis

Nitrilotriacetamide has a density of 1.4±0.1 g/cm3 . Its boiling point is 577.3±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 86.4±3.0 kJ/mol . The flash point is 302.9±28.7 °C . The index of refraction is 1.558 . The molar refractivity is 44.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Salt Damage Control in Porous Materials

Nitrilotriacetamide has been identified as a potential molecular crystallization inhibitor, which can be used to control salt damage in porous materials . This application is particularly relevant for the conservation of historical and architectural heritage, where salt decay can cause significant deterioration.

Key Points::Kidney Stone Prevention

In the medical field, Nitrilotriacetamide derivatives have shown promise as inhibitors of crystallization, which is a crucial step in the formation of kidney stones . This application is significant due to the increasing prevalence and recurrence rates of kidney stone diseases globally.

Key Points::Nuclear Waste Management

Nitrilotriacetamide has been utilized in the separation of minor actinides from high-level liquid waste . This is an essential step in the management and disposal of nuclear waste, contributing to environmental safety.

Key Points::Coordination Chemistry

The compound has been used to synthesize novel complexes, such as a Nickel-Sodium complex with Nitrilotriacetamides . This has implications for the development of new materials with unique properties.

Key Points::Thorium(IV) Extraction

Research has explored the aggregation behavior of Nitrilotriacetamide ligands in the extraction of Thorium(IV) from acidic mediums . This application is relevant for the processing of rare earth elements and nuclear materials.

Key Points::Crystallization Inhibition in Building Materials

Nitrilotriacetamide can act as a crystallization inhibitor in building materials, preventing damage caused by crystalline growth . This application is crucial for maintaining the integrity of modern infrastructure.

Key Points::Safety and Hazards

Precautions for safe handling of Nitrilotriacetamide include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Wirkmechanismus

Target of Action

Nitrilotriacetamide (NTA) is a derivative of acetic acid . It is a complexing (sequestering) agent that forms stable complexes with various metal ions . The primary targets of NTA are metal ions such as Zn2+, Ca2+, Co2+, Cu2+, and Fe3+ . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

NTA interacts with its targets (metal ions) by forming coordination compounds . The conjugate base of NTA is a tripodal tetradentate trianionic ligand, which allows it to form stable complexes with a variety of metal ions . This interaction results in the sequestration of the metal ions, thereby influencing their availability and activity within biological systems.

Pharmacokinetics

It is known that the protonation constant (pk) for nta is 26 in 01 M NaClO4 at 25 °C . This suggests that NTA can exist in different protonation states depending on the pH, which could potentially influence its absorption and distribution within the body.

Action Environment

The action, efficacy, and stability of NTA can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of NTA and consequently its ability to form complexes with metal ions . Furthermore, the presence of other chelating agents or competing ligands in the environment can also influence the action of NTA.

Eigenschaften

IUPAC Name |

2-[bis(2-amino-2-oxoethyl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O3/c7-4(11)1-10(2-5(8)12)3-6(9)13/h1-3H2,(H2,7,11)(H2,8,12)(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTGEDNIBVTKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N(CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049689 | |

| Record name | Nitrilotriacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrilotriacetamide | |

CAS RN |

4862-18-4 | |

| Record name | 2,2′,2′′-Nitrilotris[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4862-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2',2''-nitrilotris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004862184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrilotriacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2',2''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrilotriacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-nitrilotris(acetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

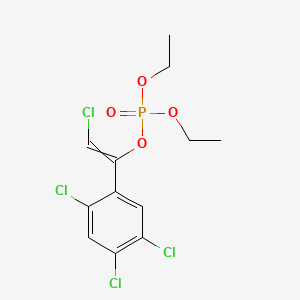

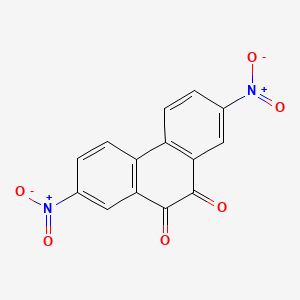

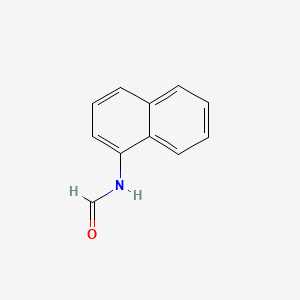

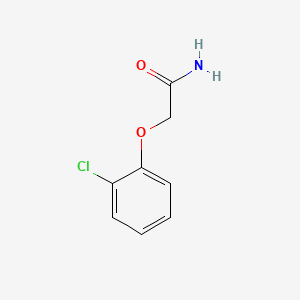

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Nitrilotriacetamide interact with metal ions?

A1: Nitrilotriacetamide acts as a tetradentate ligand, coordinating with metal ions through its nitrogen atom and three amide oxygen atoms. [, , , , ] This coordination forms stable complexes with various metal ions, including actinides, lanthanides, and transition metals. [, , , , , , ]

Q2: What factors influence the stability of Nitrilotriacetamide-metal complexes?

A2: Several factors influence the stability of these complexes:

- Metal ion size: Larger metal ions (Pb(II), Cd(II), La(III), Ca(II)) tend to form more stable complexes with Nitrilotriacetamide compared to smaller metal ions (Ni(II), Cu(II)). This selectivity is attributed to the role of chelate ring size in stabilizing larger ions. []

- Alkyl chain length: In substituted NTAamide derivatives, longer alkyl chains enhance the extraction and separation selectivity for Am(III) over Eu(III). [] This increased selectivity is linked to stronger Am-ligand bonds due to greater covalency and charge transfer. []

- Solvent environment: The presence of a polar solvent like isodecanol can disrupt aggregation of NTAamide ligands, impacting extraction efficiency. []

Q3: What are the potential applications of Nitrilotriacetamide's metal binding properties?

A3: The strong and selective metal binding of NTAamide makes it suitable for various applications:

- Nuclear waste management: NTAamide demonstrates selective extraction of minor actinides (Am, Cm) over lanthanides (e.g., Eu), a crucial process in nuclear waste reprocessing. [, , ]

- Recovery of precious metals: NTAamide can extract palladium from chloride media, enabling the development of extraction-electrodeposition processes for resource recovery. []

Q4: What is the molecular formula and weight of Nitrilotriacetamide?

A4: The molecular formula of Nitrilotriacetamide is C6H12N4O3, and its molecular weight is 188.18 g/mol.

Q5: What spectroscopic techniques are used to characterize Nitrilotriacetamide and its complexes?

A5: Researchers employ various techniques including:

- NMR Spectroscopy (1H and 13C): To determine the structure and purity of Nitrilotriacetamide and its derivatives. [, , ]

- UV-Vis Spectroscopy: To study complex formation and determine formation constants. []

- FTIR Spectroscopy: To analyze the interaction of Nitrilotriacetamide with solvents and metal ions by observing shifts in carbonyl stretching frequencies. []

- X-ray crystallography: To determine the three-dimensional structure of Nitrilotriacetamide complexes, revealing coordination geometry and bonding interactions. [, , , ]

Q6: What are the limitations of using Nitrilotriacetamide in solvent extraction processes?

A6: Limitations include:

- Solubility: NTAamide derivatives with long alkyl chains may exhibit limited solubility in certain diluents, requiring the use of solvent mixtures like isodecanol and n-dodecane. [, ]

- Third-phase formation: High concentrations of Nitrilotriacetamide or its complexes can lead to the formation of a third phase during extraction, hindering the separation process. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.